3-Ethyl-2,6-difluorobenzoic acid
Description
3-Ethyl-2,6-difluorobenzoic acid (C₉H₈F₂O₂) is a fluorinated benzoic acid derivative characterized by an ethyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. The ethyl group introduces steric bulk and electron-donating effects, which may influence solubility, acidity, and reactivity compared to other substituents like halogens or amino groups.
Properties
IUPAC Name |
3-ethyl-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNIMPAHWINQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-ethylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of 3-ethyl-2,6-difluorobenzaldehyde or this compound.
Reduction: Formation of 3-ethyl-2,6-difluorobenzyl alcohol.
Scientific Research Applications
3-Ethyl-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a tracer in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2,6-difluorobenzoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The ethyl group provides additional steric hindrance, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent effects play a critical role in determining the properties of benzoic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for 2,6-Difluorobenzoic Acid Derivatives
Key Observations:
- Substituent Effects on Acidity : The electron-withdrawing -Cl and -Br groups increase the acidity of the carboxylic acid group compared to the electron-donating -C₂H₅ in this compound .
- Lipophilicity: The ethyl group in the target compound likely enhances lipophilicity (LogP ~2.3), making it more membrane-permeable than polar analogs like the amino derivative (LogP ~1.5) .
- Melting Points: The chloro derivative’s higher melting point (126–128°C) suggests stronger intermolecular forces (e.g., halogen bonding) compared to ethyl or amino variants .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Ethyl-2,6-difluorobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, ethylation and fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using ethyl halides and fluorine donors. Optimization includes controlling temperature (e.g., reflux in methanol or THF) and using catalysts like KF/Al₂O₃ to enhance fluorination efficiency. Esterification intermediates (e.g., methyl esters) are often employed to protect the carboxylic acid group during synthesis, as seen in analogous protocols for methyl 4-bromo-2,6-difluorobenzoate .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification via recrystallization or column chromatography is critical due to potential byproducts.
Q. How can researchers analytically characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : ¹⁹F NMR (to resolve fluorine environments) and ¹H NMR (to confirm ethyl group integration and aromatic proton splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification. NIST databases provide reference spectra for fluorinated benzoic acids .
- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm.
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the ethylation/fluorination of benzoic acid derivatives?
- Methodological Answer : Regioselectivity in SNAr reactions is influenced by directing groups. The carboxylic acid group (-COOH) acts as a meta-director, but fluorine substituents (ortho/para-directors) can compete. Computational modeling (e.g., DFT calculations) predicts preferred substitution sites. Experimentally, use blocking groups (e.g., methyl esters) to temporarily mask -COOH and direct ethyl/fluorine addition to desired positions .
- Case Study : In 3-ethoxy-2,6-difluorobenzoic acid synthesis, ethylation precedes fluorination to leverage steric and electronic effects .
Q. How does the ethyl group in this compound influence its stability and reactivity in biological assays?
- Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. However, it may sterically hinder interactions with enzyme active sites. Stability studies (e.g., pH-dependent degradation assays in PBS or simulated gastric fluid) quantify hydrolytic resistance. Compare with non-ethylated analogs (e.g., 2,6-difluorobenzoic acid) to isolate ethyl group effects .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of fluorinated benzoic acid derivatives?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with halogens, hydroxy, or methoxy groups at positions 2, 3, or 6.
- Biological Assays : Test inhibition of salicylate-dependent enzymes (e.g., cyclooxygenases) or antimicrobial activity against model organisms.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. How can researchers resolve contradictions in reported reactivity data for fluorinated benzoic acids?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Reproduce experiments under standardized conditions (e.g., anhydrous DMF vs. aqueous ethanol). Validate purity via elemental analysis or quantitative NMR. Cross-reference datasets from authoritative sources like NIST or ECHA .
Q. What techniques are effective for tracking metabolic byproducts of this compound in biological systems?
- Methodological Answer : Use stable isotope labeling (e.g., ¹³C or deuterated analogs) paired with LC-MS/MS. For bacterial systems, investigate decarboxylation pathways using knockout strains deficient in benzoate catabolism .
Specialized Methodological Challenges
Q. How can crystallography aid in understanding the solid-state behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs influenced by fluorine’s electronegativity and ethyl group sterics. Prepare crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Compare with analogs like 3-bromo-2,6-difluorobenzaldehyde to assess halogen vs. alkyl substituent effects .
Q. What computational tools predict the acid dissociation constant (pKa) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
